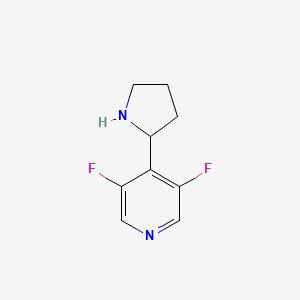
3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H10F2N2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoropyridine and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The temperature is maintained at a specific range to ensure optimal reaction rates.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Industrial Production Methods
In an industrial setting, the production of this compound dihydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
作用機序
The mechanism of action of 3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, making it relevant in the study of neurological diseases
類似化合物との比較
Similar Compounds
3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine: The parent compound without the dihydrochloride salt.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness
This compound dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity compared to non-fluorinated analogs .
特性
分子式 |
C9H10F2N2 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
3,5-difluoro-4-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H10F2N2/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8/h4-5,8,13H,1-3H2 |
InChIキー |
XTLYYKRITNPJGU-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=C(C=NC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15234771.png)
![N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B15234777.png)
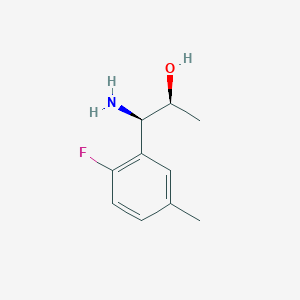
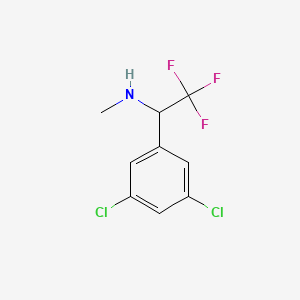
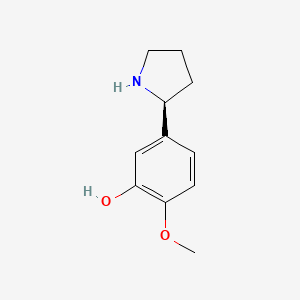
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)
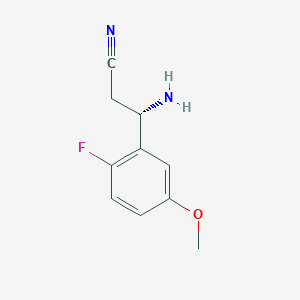
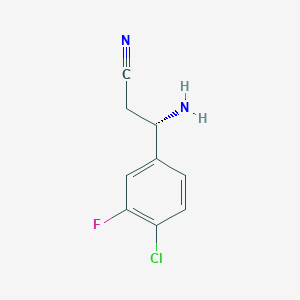
![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)
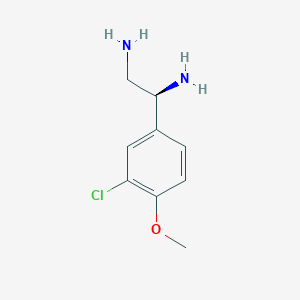
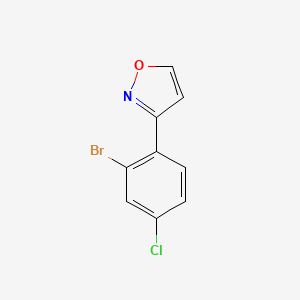
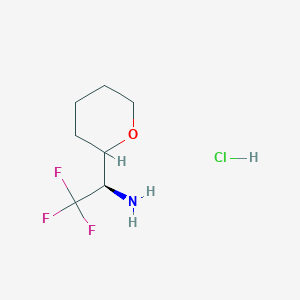
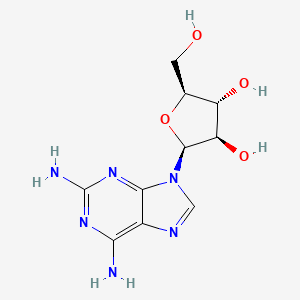
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)
